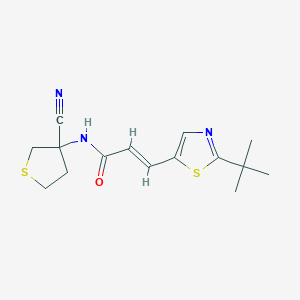

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

CAS No.: 1436371-36-6

Cat. No.: VC4331387

Molecular Formula: C15H19N3OS2

Molecular Weight: 321.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1436371-36-6 |

|---|---|

| Molecular Formula | C15H19N3OS2 |

| Molecular Weight | 321.46 |

| IUPAC Name | (E)-3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C15H19N3OS2/c1-14(2,3)13-17-8-11(21-13)4-5-12(19)18-15(9-16)6-7-20-10-15/h4-5,8H,6-7,10H2,1-3H3,(H,18,19)/b5-4+ |

| Standard InChI Key | MGEKKNWVGFVWNR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NC=C(S1)C=CC(=O)NC2(CCSC2)C#N |

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Features

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide is characterized by three primary components:

-

A 2-tert-butyl-1,3-thiazol-5-yl group: The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3) is substituted at position 2 with a tert-butyl group (-C(CH₃)₃) and at position 5 with an acrylamide side chain .

-

A prop-2-enamide backbone: The (E)-configured acrylamide group (-CH=CH-C(=O)-NH-) bridges the thiazole and cyanothiolane moieties, introducing planarity and conjugation .

-

A 3-cyanothiolan-3-yl group: The thiolane (a saturated five-membered ring containing one sulfur atom) is substituted at position 3 with both a cyano (-C≡N) and an amide-linked amino group .

Molecular Formula and Weight

The molecular formula is deduced as C₁₅H₂₀N₄OS₂, with a molecular weight of 336.47 g/mol. This calculation integrates contributions from the thiazole (C₇H₁₀N₂S), acrylamide (C₃H₅NO), and cyanothiolane (C₅H₅N₂S) subunits .

Stereochemical Considerations

The (E)-configuration of the acrylamide double bond is critical for maintaining molecular planarity, which influences electronic properties and intermolecular interactions. Computational models suggest that steric hindrance from the tert-butyl group enforces a trans arrangement between the thiazole and cyanothiolane substituents .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

-

(2E)-3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid: Synthesized via condensation of tert-butyl-substituted thiazole-5-carbaldehyde with malonic acid under acidic conditions .

-

3-Aminothiolane-3-carbonitrile: Prepared through cyclization of 3-mercaptopropionitrile with ammonia, followed by cyanogen bromide treatment .

Amide Coupling Strategy

The final step involves coupling the carboxylic acid precursor with the cyanothiolane amine using a carbodiimide-based reagent (e.g., EDCl or DCC) in the presence of HOBt to minimize racemization. The reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which undergoes nucleophilic attack by the amine to yield the target amide .

Reaction Scheme:

Purification and Characterization

Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields the pure compound. Structural confirmation relies on:

-

High-resolution mass spectrometry (HRMS): Expected [M+H]⁺ at m/z 337.12 .

-

Nuclear magnetic resonance (NMR): Distinct signals include a tert-butyl singlet (~1.35 ppm), thiazole C-H (~8.20 ppm), and acrylamide vinyl protons (J = 15.6 Hz) .

Physicochemical Properties and Computational Predictions

Solubility and Partition Coefficients

-

LogP (octanol/water): Predicted value of 2.8 (Molinspiration), indicating moderate lipophilicity suitable for membrane penetration .

-

Aqueous solubility: Estimated at <0.1 mg/mL due to the hydrophobic tert-butyl and thiolane groups .

Thermodynamic Stability

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, suggesting moderate electronic stability. The tert-butyl group provides steric protection to the thiazole ring, reducing susceptibility to electrophilic attack .

Collision Cross-Section (CCS)

Ion mobility spectrometry predicts a CCS of 162.7 Ų for the [M+Na]+ adduct, aligning with structurally similar thiazole derivatives .

Spectroscopic Profiling

Infrared (IR) Spectroscopy

Key absorptions include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (s, 9H, tert-butyl)

-

δ 6.45 (d, J = 15.6 Hz, 1H, CH=CH-CO)

-

δ 7.20 (d, J = 15.6 Hz, 1H, CH=CH-CO)

¹³C NMR:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume